tatridin-A

Description

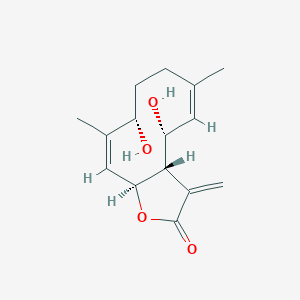

Tatridin-A is a sesquiterpene lactone or coumarin ether predominantly isolated from Artemisia species within the subgenus Tridentatae (commonly known as sagebrush). Structurally, it belongs to the germacranolide class of sesquiterpenes, characterized by a bicyclic carbon skeleton with hydroxyl and methyl substituents at specific positions . Its isolation involves chromatographic separation from plant extracts, yielding crystalline forms that facilitate structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . This compound is noted for its occurrence alongside other sesquiterpenes such as Tatridin-B, arbusculins, and tripartol, which share biosynthetic pathways but exhibit distinct functional group arrangements .

Structure

3D Structure

Properties

CAS No. |

41653-75-2 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aS,4R,5E,9S,10Z,11aS)-4,9-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-11(16)9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h6-7,11-14,16-17H,3-5H2,1-2H3/b8-6+,9-7-/t11-,12+,13-,14-/m0/s1 |

InChI Key |

YMNZWKHEJQGPIA-HVCCRNAXSA-N |

Isomeric SMILES |

C/C/1=C\[C@H]([C@H]2[C@H](/C=C(\[C@H](CC1)O)/C)OC(=O)C2=C)O |

Canonical SMILES |

CC1=CC(C2C(C=C(C(CC1)O)C)OC(=O)C2=C)O |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Tatridin A

Tatridin A, a sesquiterpene lactone, has garnered attention due to its diverse biological activities and potential applications in medicine. Isolated from Anthemis melanolepis, it exhibits significant anti-cancer properties, particularly against leukemia and gastric cancer cells. This compound's structure includes a unique 10-membered ring with both E- and Z-double bonds, contributing to its interaction with various biological targets.

Anti-Cancer Activity

Tatridin A has been shown to inhibit the activity of phosphoglycerate kinase 1 (PGK1), a key enzyme in cancer metabolism. The inhibition of PGK1 leads to decreased invasiveness of gastric cancer cells, as evidenced by downregulation of chemokine receptor 4 and β-catenin mRNA levels. This suggests that Tatridin A may play a role in disrupting the metabolic pathways that cancer cells exploit for growth and survival .

Case Study: Leukemia Monocytic Cells

In a study utilizing THP-1 leukemia monocytic cells, Tatridin A was subjected to drug affinity responsive target stability (DARTS) analysis. This approach revealed that Tatridin A stabilizes PGK1, making it less susceptible to proteolytic degradation. The results indicate that Tatridin A binds effectively to PGK1, altering its conformation and inhibiting its enzymatic activity .

Cytotoxicity Against Tumor Cell Lines

In vitro studies have demonstrated that Tatridin A exhibits cytotoxic effects against various human tumor cell lines. Notably, it has shown effectiveness against myeloid leukemia cell lines, highlighting its potential as an anti-cancer agent . The compound's ability to induce apoptosis in these cells further supports its therapeutic promise.

Antimicrobial Properties

Tatridin A also displays antimicrobial activity against Gram-positive bacteria such as Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. This broad-spectrum antimicrobial effect positions Tatridin A as a candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Interaction with Phosphoglycerate Kinase 1

The primary mechanism through which Tatridin A exerts its effects appears to be through the inhibition of PGK1. Molecular docking studies have confirmed the binding affinity of Tatridin A to PGK1, suggesting that this interaction is crucial for its anti-cancer and antimicrobial activities .

Bioavailability Studies

Recent research employing the parallel artificial membrane permeability assay (PAMPA) has indicated that Tatridin A has favorable permeability characteristics. This property is essential for its potential use as a therapeutic agent, as it suggests good absorption in biological systems .

Summary of Research Findings

| Application | Findings |

|---|---|

| Anti-Cancer | Inhibits PGK1; reduces invasiveness in gastric cancer; induces apoptosis in leukemia cells |

| Antimicrobial | Effective against Gram-positive bacteria |

| Mechanism of Action | Binds to and inhibits PGK1; affects metabolic pathways in cancer cells |

| Bioavailability | Demonstrates favorable permeability characteristics in PAMPA assays |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tatridin-A is part of a broader family of sesquiterpenes in the Tridentatae subgenus. Below is a detailed comparison with key analogs:

Tatridin-B (50)

- Structural Similarities: Shares the germacranolide backbone with this compound but differs in hydroxylation and methylation patterns.

- Functional Differences : While this compound has a tertiary hydroxyl group at C-4 and a methyl group at C-10, Tatridin-B may feature alternative substituents that influence its polarity and biological activity .

- Occurrence : Co-occurs with this compound in Artemisia species, suggesting synergistic roles in plant defense mechanisms .

Arbusculin E (37)

- Structural Features : Contains a similar bicyclic framework but lacks the C-1/C-5 oxygen bridge present in this compound.

- Bioactivity : Exhibits anti-inflammatory properties, whereas this compound’s bioactivity remains less studied but is hypothesized to involve allelopathic interactions .

Tripartol (68)

- Backbone Variation : Features a sesquiterpene coumarin ether structure but with a linear side chain instead of this compound’s angular arrangement.

- Solubility : The absence of a C-4 hydroxyl group in tripartol increases its hydrophobicity compared to this compound .

Drimachone (71)

Data Table: Structural and Functional Comparison

Research Findings and Pharmacological Insights

- Comparative Solubility : this compound’s hydroxyl groups improve aqueous solubility compared to analogs like tripartol, suggesting divergent applications in drug delivery or agricultural formulations .

- Ecological Roles : Co-occurrence with Tatridin-B and arbusculins in Artemisia species implies evolutionary conservation of sesquiterpene clusters for ecological adaptation .

Preparation Methods

Permeability Assessment via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is critical for evaluating Tatridin-A’s bioavailability post-extraction. In a study using THP-1 leukemia monocytic cells, TatA demonstrated a permeability coefficient (−log Pe) of 4.87 ± 0.01, indicating moderate membrane traversal capability. This metric is essential for determining dosage formulations in downstream applications.

Target Stabilization via DARTS

Drug Affinity Responsive Target Stability (DARTS) assays revealed this compound’s interaction with phosphoglycerate kinase 1 (PGK1). Incubating THP-1 cell lysates with TatA (1–100 μM) and subtilisin protease (1:1500 w/w) showed enhanced PGK1 stability, confirming target binding. This method indirectly validates extraction efficacy by confirming bioactive compound presence.

Challenges in Synthetic Preparation

Lack of Reported Synthetic Routes

No peer-reviewed synthesis protocols for this compound exist as of 2025. Its structural complexity—notably the fused ring system and stereochemistry—poses challenges for total synthesis. Current efforts rely on natural extraction, which limits yield and scalability.

Purification and Stability Considerations

Post-extraction purification often involves chromatographic techniques, though specific details for this compound are absent. Stability studies indicate that TatA retains activity in ethanol or dimethyl sulfoxide (DMSO) at concentrations up to 5 mM, as used in enzymatic assays .

Q & A

Q. What are the standard protocols for synthesizing tatridin-A, and how can researchers ensure reproducibility?

this compound synthesis requires meticulous adherence to published protocols, including reagent purity, reaction conditions (e.g., temperature, solvent systems), and purification steps (e.g., column chromatography). To ensure reproducibility, researchers should document batch-specific variations (e.g., catalyst lot differences) and validate outcomes using spectral data (NMR, IR) and chromatographic purity (>95%) . Cross-referencing with supplementary materials from prior studies is critical to resolving discrepancies in yield or byproduct formation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

High-resolution mass spectrometry (HR-MS) and X-ray crystallography are gold standards for structural confirmation. For functional analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemical ambiguities. Researchers should compare their data with established databases (e.g., PubChem, SciFinder) and include error margins for spectral interpretations .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Begin with dose-response studies (e.g., IC₅₀ calculations) in cell lines relevant to the compound’s purported mechanism (e.g., cancer, antimicrobial). Include positive/negative controls and replicate experiments (n ≥ 3) to account for biological variability. Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from solvent effects, impurities, or instrument calibration drift. Researchers should:

Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) can predict binding affinities to target proteins, while QSAR models correlate structural modifications with ADMET profiles. Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers) and in vivo pharmacokinetic studies in rodent models .

Q. What experimental designs address low reproducibility in this compound’s reported biological activities?

- Blinded studies : Eliminate observer bias by masking sample identities during data collection.

- Multi-lab validation : Collaborate with independent labs to replicate key findings.

- Meta-analysis : Aggregate data from disparate studies to identify confounding variables (e.g., cell passage number, serum batch) .

Q. How should researchers navigate conflicting evidence about this compound’s mechanism of action?

Apply a "weight-of-evidence" approach:

- Use CRISPR-based gene knockout models to confirm target specificity.

- Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream pathways.

- Publish negative results to clarify boundary conditions for observed effects .

Methodological Guidelines

What criteria define a robust research question for this compound studies?

Align with the FINER framework:

- Feasible : Ensure access to specialized equipment (e.g., cryo-EM for structural studies).

- Novel : Address gaps in mechanistic understanding or synthetic scalability.

- Ethical : Comply with institutional guidelines for animal/human studies .

Q. How to optimize data collection for high-throughput screening of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.